molecular formula C7H14N2O B1468133 1-(3-Aminopyrrolidin-1-yl)propan-2-one CAS No. 1248815-30-6

1-(3-Aminopyrrolidin-1-yl)propan-2-one

Cat. No.: B1468133
CAS No.: 1248815-30-6
M. Wt: 142.2 g/mol
InChI Key: QXCUNCZGDNZICH-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)propan-2-one is a pyrrolidine derivative characterized by a propan-2-one backbone substituted with a 3-aminopyrrolidinyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines and ketones. Synthetic routes often involve palladium-catalyzed reactions or condensation with aldehydes, as seen in related compounds . Its purity (up to 97%) and availability in milligram-to-gram quantities suggest utility in early-stage drug discovery .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)4-9-3-2-7(8)5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCUNCZGDNZICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)propan-2-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound serves as a building block in organic synthesis and has been studied for various pharmacological effects, including its interactions with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has the following chemical structure:

  • Molecular Formula : C₅H₁₁N₃O
  • Molecular Weight : 113.15 g/mol

The compound features an amino group attached to a pyrrolidine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The specific mechanisms may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive bacteria. For instance, a related class of compounds showed significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) in low micromolar concentrations .

Anticancer Potential

Research on similar pyrrolidine derivatives suggests potential anticancer activity. In vitro studies indicated that certain modifications to the pyrrolidine structure could enhance cytotoxic effects against cancer cell lines such as A549 (lung cancer) and others .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized derivatives against various bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains .
  • Cytotoxicity Testing : Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. Results highlighted that certain modifications led to significant reductions in cell viability, suggesting a structure-activity relationship that could be exploited for drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of Gram-positive bacteria
AnticancerReduced viability in A549 cells
Enzyme InhibitionModulation of specific metabolic enzymes

Table 2: Structure-Activity Relationship

Compound StructureActivity LevelTarget Cell TypeReference
UnmodifiedLowNone
Substituted at position XHighA549 (lung cancer)
Substituted at position YModerateMRSA

Comparison with Similar Compounds

Key Differences :

  • Aromatic vs. Aliphatic Backbones : The target compound lacks aromaticity, whereas analogs like 1-(3-methoxyphenyl)ethan-1-one incorporate methoxy-substituted phenyl groups, which may enhance lipophilicity and receptor binding .
  • Amino Group Modifications: Replacement of the primary amine (in the target compound) with methylamino or dimethylamino groups (e.g., 1-(Methylamino)-1-phenylpentan-2-one ) alters basicity and metabolic stability.

Pyrrolidine Ring Modifications

Compound Name Pyrrolidine Substituents Synthetic Route Yield Application Notes Reference
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 3-Dimethylaminopyrrolidinyl Multi-step synthesis with chiral resolution Not reported Potential intermediate for chiral catalysts or APIs
1-((5S,6R,7S,8aR)-6-hydroxy-7-methyl-6-phenyl-octahydroindolizin-5-yl)propan-2-one Complex indolizine-pyrrolidine fusion Natural product isolation Not reported Bioactive alkaloid from Dendrobium species

Key Differences :

  • Chiral Centers: The dimethylamino analog (CAS 1401665-89-1 ) features stereochemical complexity, which could influence target selectivity in drug design.
  • Natural vs. Synthetic Origins : The indolizine-fused derivative from D. crepidatum highlights structural diversity in natural products, contrasting with synthetically optimized analogs.

Key Differences :

  • While 3-Amino-1-hydroxy-pyrrolidin-2-one is classified as low-risk , halogenated analogs like the chlorophenyl derivative have been flagged by agencies like the EMCDDA due to psychoactive properties .

Preparation Methods

Nucleophilic Substitution on Pyrrolidinone Derivatives

One of the well-documented methods involves the nucleophilic substitution of a suitable pyrrolidinone precursor with an amine nucleophile. According to a study on the synthesis of related pyrrolidine derivatives, a 1-benzyl-Δ3-pyrroline-2,5-dione intermediate can be reacted with a nitrogen nucleophile such as ammonia or substituted amines to yield 3-amino-pyrrolidine derivatives, which can then be modified to the target compound.

  • Reaction Scheme:
    • Starting material: 1-benzyl-Δ3-pyrroline-2,5-dione
    • Nucleophile: Ammonia or substituted amines (R5NH2)
    • Conditions: Controlled temperature and solvent system
    • Outcome: Formation of 3-amino-1-benzylpyrrolidine-2,5-dione, followed by deprotection to yield this compound analogs.

This approach allows for selective introduction of the amino group at the 3-position of the pyrrolidine ring, followed by functionalization at the nitrogen atom.

Amide Bond Formation via Acylation of 3-Aminopyrrolidine

Another common synthetic route involves the acylation of 3-aminopyrrolidine with a suitable acyl chloride or activated acid derivative to form the propan-2-one moiety. For example, a method reported in medicinal chemistry literature describes the reaction of (S)-(3-aminopyrrolidin-1-yl) with 3-chloro-2-fluorophenyl methanone derivatives in the presence of a base such as triethylamine in 1-pentanol at elevated temperatures (120 °C) to afford the corresponding amide.

  • Reaction Conditions:
    • Reagents: (S)-(3-aminopyrrolidin-1-yl), acyl chloride or equivalent
    • Solvent: 1-pentanol
    • Temperature: 120 °C
    • Time: 6 hours
    • Yield: Approximately 51-58%
    • Purification: Flash column chromatography

This method is advantageous for producing high-purity amide derivatives related to this compound.

Mechanochemical Synthesis Approaches

Recent advances include mechanochemical synthesis, which uses ball milling to facilitate reactions without solvents or with minimal solvent assistance. Although the exact compound this compound was not synthesized mechanochemically in the referenced study, related aminopyrrolidine intermediates have been prepared by milling epoxides with amino-pyrrolidine derivatives in the presence of ethanol as a liquid assistant, achieving high yields (83-88%).

  • Key Features:
    • Solvent-minimized or solvent-free conditions
    • Use of stainless steel milling balls
    • Mild room temperature conditions
    • Short reaction times (70–140 minutes)
    • High product purity and yield

This green chemistry approach is promising for scalable and sustainable synthesis of aminopyrrolidine derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic substitution on pyrrolidinone dione 1-benzyl-Δ3-pyrroline-2,5-dione + amine nucleophile Moderate Selective amino group introduction Requires deprotection steps
Acylation of 3-aminopyrrolidine (S)-(3-aminopyrrolidin-1-yl) + acyl chloride, 1-pentanol, 120 °C 51-58 High purity amide formation Elevated temperature, longer time
Reductive amination Pyrrolidinone + NH3 + BH3-THF, 0–60 °C Not specified Direct amine introduction Use of sensitive reducing agents
Mechanochemical milling Epoxide + 3-Boc-amino-pyrrolidine + EtOH, ball milling 83-88 Solvent-free, green chemistry Requires specialized equipment

Detailed Research Findings and Notes

  • The nucleophilic substitution method relies on the reactivity of the 1-benzyl-Δ3-pyrroline-2,5-dione intermediate, which is versatile for introducing various amines, including 3-aminopyrrolidine derivatives. The protecting groups used during synthesis must be carefully removed to yield the free amine.

  • The acylation method is well-documented in the synthesis of pharmacologically active compounds involving 3-aminopyrrolidine. The reaction proceeds smoothly under mild heating and yields amide products amenable to further functionalization.

  • Reductive amination offers a straightforward approach but requires careful control of reducing agent stoichiometry and reaction conditions to avoid over-reduction or side reactions.

  • Mechanochemical methods represent an emerging technology that reduces solvent use and reaction times while maintaining high yields and purity. This approach has been successfully applied to related aminopyrrolidine intermediates, indicating potential for the target compound synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Aminopyrrolidin-1-yl)propan-2-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Mannich-type reactions or intramolecular cyclizations. For example, pyrrolidinone derivatives are often synthesized by reacting amines with ketones under acidic or catalytic conditions. Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethanol/water mixtures) is critical to achieve ≥95% purity. Purity validation should use HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) for structural confirmation .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology :

  • Spectroscopy : ¹H NMR (δ 1.8–2.1 ppm for pyrrolidinyl protons; δ 2.3–2.5 ppm for ketone CH3), ¹³C NMR (δ 208–210 ppm for ketone carbon).
  • Mass Spectrometry : ESI-MS (expected [M+H]+: ~169.2 g/mol).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for similar pyrrolidinone derivatives (monoclinic P21/c space group, unit cell parameters: a = 10.95 Å, b = 11.36 Å) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Skin contact requires 15-minute washing with water; inhalation necessitates fresh air and medical attention if symptoms persist .

Advanced Research Questions

Q. How do substituents on the pyrrolidinone ring influence the compound’s bioactivity or reactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (PubChem CID: 131675781) and 3-Amino-1-(azepan-1-yl)propan-1-one. Use in vitro assays (e.g., enzyme inhibition, bacterial growth assays) to correlate substituents (e.g., fluorophenyl, azepane) with activity.
  • Computational Modeling : DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) and docking studies to predict target binding .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Cu(I) for propargylamine intermediates) and solvents (e.g., DMF vs. THF) to identify yield discrepancies.
  • Analytical Cross-Validation : Compare NMR data with crystallographic results (e.g., bond lengths, angles) to address spectral misinterpretations.
  • Reproducibility Checks : Validate protocols across multiple labs using standardized reagents .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability or degradation pathways?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification.
  • Degradation Studies : Expose to accelerated conditions (e.g., pH 1–13, 40–60°C) and monitor degradation products using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminopyrrolidin-1-yl)propan-2-one
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1-(3-Aminopyrrolidin-1-yl)propan-2-one

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